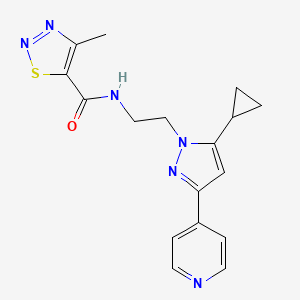

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate" is a chemical entity that appears to be related to a family of tert-butyl carbamate derivatives. These compounds are often used as intermediates in the synthesis of various biologically active molecules, including proteinkinase inhibitors, anticancer drugs, and other pharmaceutical agents. The tert-butyl group is commonly used as a protecting group for amines in organic synthesis due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds typically involves the use of tert-butyl N-hydroxycarbamate as a starting material, which can be reacted with aldehydes to form tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, behaving as N-(Boc)-protected nitrones . Another approach for synthesizing tert-butyl carbamate derivatives is an asymmetric synthesis starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, yielding key intermediates for proteinkinase inhibitors . Additionally, tert-butyl carbamates can be synthesized through asymmetric Mannich reactions, providing chiral amino carbonyl compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using various spectroscopic techniques, including NMR and single crystal X-ray diffraction. These studies reveal the preferred conformation of the heterocyclic ring and the geometrical isomerism of the compounds . Density functional theory (DFT) has also been employed to optimize the molecular structure and compare it with experimental data from X-ray diffraction, providing insights into the electronic structure of these molecules .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of biologically active compounds, such as crizotinib, by undergoing reactions like nucleophilic substitution, oxidation, halogenation, and elimination . These reactions are often optimized to achieve high yields and selectivity, making these compounds valuable in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The steric bulk of the tert-butyl group affects the reactivity and solubility of these compounds. Spectroscopic techniques, such as NMR and IR, are used to characterize these properties and confirm the identity of the synthesized compounds . The crystal structure analysis provides additional information on the solid-state geometry and intermolecular interactions, which can affect the compound's stability and reactivity .

Aplicaciones Científicas De Investigación

Structural Characterization and Hydrogen Bond Analysis

- Tert-butyl carbamate derivatives exhibit unique crystal structures with varying molecular environments. The study of such derivatives, including those related to Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate, involves analyzing intermolecular interactions and hydrogen bonding, which contribute to three-dimensional architectural assembly in crystals (Das et al., 2016).

Synthesis and Characterization as Key Intermediates

- Compounds like this compound serve as key intermediates in the synthesis of various drugs. Their synthesis, characterization, and optimization are crucial for pharmaceutical applications, as demonstrated in the synthesis of Vandetanib intermediates (Wang et al., 2015).

Crystallography and Molecular Geometry

- Investigations into the crystal structure and molecular geometry of tert-butyl carbamate derivatives reveal insights into their stereochemistry and potential applications in medicinal chemistry. This includes understanding the dihedral angles and mirror planes in related compounds (Richter et al., 2009).

Anticorrosive Properties

- Tert-butyl carbamate derivatives, similar to this compound, have been explored for their anticorrosive properties, particularly for protecting metals like carbon steel in corrosive environments (Praveen et al., 2021).

Application in Asymmetric Synthesis

- These compounds are also instrumental in the field of asymmetric synthesis, which is vital for creating specific stereoisomers of therapeutic compounds. Their synthesis and application in creating enantiomerically pure compounds are notable (Jona et al., 2009).

Mecanismo De Acción

Target of Action

Carbamates are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Carbamates, in general, are known to form reversible bonds with their target enzymes, altering their function . The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines.

Biochemical Pathways

Carbamates are known to be involved in various biochemical pathways due to their interaction with different enzymes and receptors .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The effects would largely depend on the specific targets of the compound and how it interacts with them .

Action Environment

The action, efficacy, and stability of Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .

Safety and Hazards

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-12-8-11-23-14(12)15(20)19-9-6-13(7-10-19)18(5)16(21)22-17(2,3)4/h8,11,13H,6-7,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCOCQQXPRJLJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N2CCC(CC2)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)

![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)